Bienvenue dans la boutique en ligne BenchChem!

2,4-Pteridinediamine, 6-phenyl-

Casein kinase 1 inhibition Kinase selectivity profiling Stem cell reprogramming

2,4-Pteridinediamine, 6-phenyl- (systematically 6-phenylpteridine-2,4-diamine; CAS 1026-36-4) is a synthetic pteridine derivative bearing amino groups at positions 2 and 4 and an unsubstituted phenyl ring at position 6. With molecular formula C₁₂H₁₀N₆ and molecular weight 238.25 g/mol, it serves as the foundational 6-phenyl-2,4-diaminopteridine scaffold from which numerous pharmacologically active analogs—including the potassium-sparing diuretic triamterene (2,4,7-triamino-6-phenylpteridine) and the CK1 inhibitor epiblastin A—are structurally derived.

Molecular Formula C12H10N6
Molecular Weight 238.25 g/mol
Cat. No. B232885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pteridinediamine, 6-phenyl-
Molecular FormulaC12H10N6
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C12H10N6/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,17,18)
InChIKeySDGPFJCKLDWNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpteridine-2,4-diamine (CAS 1026-36-4): Core Scaffold Identity and Procurement Context


2,4-Pteridinediamine, 6-phenyl- (systematically 6-phenylpteridine-2,4-diamine; CAS 1026-36-4) is a synthetic pteridine derivative bearing amino groups at positions 2 and 4 and an unsubstituted phenyl ring at position 6 [1]. With molecular formula C₁₂H₁₀N₆ and molecular weight 238.25 g/mol, it serves as the foundational 6-phenyl-2,4-diaminopteridine scaffold from which numerous pharmacologically active analogs—including the potassium-sparing diuretic triamterene (2,4,7-triamino-6-phenylpteridine) and the CK1 inhibitor epiblastin A—are structurally derived [2]. The compound is commercially supplied predominantly as the hydrochloride salt (MW 274.71) at purities typically ≥95% and is classified under HS code 2933990090 for heterocyclic compounds with nitrogen hetero-atoms only .

Why Generic 6-Phenylpteridine-2,4-diamine Cannot Be Substituted by Triamterene or Other 7-Substituted Analogs in Research Applications


The 7-position of the pteridine ring is the critical determinant of biological target engagement and physicochemical behavior within this scaffold class. Triamterene (2,4,7-triamino-6-phenylpteridine) owes its clinical diuretic activity entirely to the 7-amino group, which enables epithelial sodium channel (ENaC) blockade in the distal nephron [1]. Conversely, 6-phenylpteridine-2,4-diamine—lacking any substituent at position 7—is devoid of diuretic action and instead exhibits a distinct casein kinase 1 (CK1) isoform inhibition profile with preferential binding to CK1ε (IC₅₀ 6.0 µM) over CK1α (IC₅₀ 29.5 µM) and CK1δ (IC₅₀ 80.6 µM) [2]. This 7-H vs. 7-NH₂ difference also produces a LogP shift from ~0.98 (triamterene) to 3.22 (target compound), fundamentally altering membrane permeability and compartment distribution . Generic interchange between these analogs would therefore yield confounding results in any kinase assay, cellular model, or structure-activity relationship study where the 7-position substituent is a variable under investigation.

Quantitative Differentiation Evidence for 6-Phenylpteridine-2,4-diamine Against Closest Structural Analogs


CK1 Isoform Selectivity Fingerprint: 6-Phenylpteridine-2,4-diamine vs. Epiblastin A (7-Substituted Analog)

In head-to-head cross-study comparison against epiblastin A—a 7-substituted pteridine CK1 inhibitor that induces epiblast stem cell reprogramming—6-phenylpteridine-2,4-diamine displays a qualitatively distinct CK1 isoform selectivity rank order. The target compound preferentially inhibits CK1ε (IC₅₀ = 6.0 µM, single-point radiometric assay, pH 7.5, 10 µM ATP) followed by CK1α (IC₅₀ = 29.5 µM) and CK1δ (IC₅₀ = 80.6 µM), yielding a selectivity gradient of ε > α > δ [1]. Epiblastin A, by contrast, shows highest potency against CK1δ (IC₅₀ = 0.5 µM), then CK1ε (IC₅₀ = 4.7 µM), then CK1α (IC₅₀ = 8.9 µM), a rank order of δ > ε > α [2]. The 16.1-fold window between CK1ε and CK1δ for the target compound contrasts with epiblastin A's 9.4-fold window biased toward CK1δ, demonstrating that the 7-H scaffold intrinsically favors CK1ε engagement while the 7-substituted scaffold favors CK1δ.

Casein kinase 1 inhibition Kinase selectivity profiling Stem cell reprogramming

Lipophilicity Differentiation: Calculated LogP 3.22 for 6-Phenylpteridine-2,4-diamine vs. LogP 0.98 for Triamterene

Removal of the 7-amino group from the pteridine scaffold produces a dramatic shift in calculated lipophilicity. 6-Phenylpteridine-2,4-diamine (free base) has a computed LogP of 3.22 and a topological polar surface area (TPSA) of 103.6 Ų . Triamterene (2,4,7-triamino-6-phenylpteridine), which carries an additional amino group at C7, has an experimentally measured LogP of approximately 0.98 and a TPSA of 129.6 Ų [1]. The LogP difference of +2.24 log units corresponds to an estimated ~174-fold higher octanol-water partition coefficient for the target compound, consistent with the loss of one hydrogen-bond donor and one hydrogen-bond acceptor. TPSA decreases by 26.0 Ų, crossing below the 140 Ų threshold commonly associated with improved passive membrane permeability.

Physicochemical profiling Membrane permeability Lipophilicity-driven distribution

Electrochemical Redox Signature: 6-Phenylpteridine-2,4-diamine as the Defined Oxidation Product in Triamterene Voltammetry

In a direct head-to-head voltammetric study of triamterene, Tast polarography revealed two two-electron reduction waves. The second reduction step generated 5,6,7,8-tetrahydrotriamterene, which upon cyclic voltammetric re-oxidation was converted specifically to 2,4-diamino-6-phenylpteridine (i.e., the target compound), identified at a more positive oxidation potential than the re-oxidation of the dihydro intermediate back to triamterene [1]. This electrochemical pathway demonstrates that the target compound is the stable, fully aromatic end-product of reductive deamination of triamterene at the 7-position, and it possesses a distinct redox potential that analytically resolves it from both triamterene and the tetrahydro intermediate.

Electroanalytical chemistry Redox metabolite identification Forced degradation studies

Synthetic Versatility: The 7-Unsubstituted Scaffold as a Universal Intermediate for 7-Substituted Pteridine Library Generation

Weinstock et al. (1968) established that 2,4-diamino-7-chloro-6-phenylpteridine—synthesized from 2,4-diamino-7-hydroxy-6-phenylpteridine via POCl₃/PCl₅ treatment—undergoes nucleophilic displacement at C7 to generate a diverse panel of 7-substituted analogs including 7-alkylamino, 7-dialkylamino, 7-methoxy, 7-mercapto, and 7-hydrazino derivatives [1]. The target compound, 6-phenylpteridine-2,4-diamine, represents the simplest member of this series (7-H) and serves as both the conceptual parent scaffold and a direct synthetic precursor to the 7-chloro intermediate via electrophilic chlorination. In contrast, triamterene (7-NH₂), 7-methyl-6-phenylpteridine-2,4-diamine, and epiblastin A are end-product analogs that cannot be easily de-functionalized to regenerate the unsubstituted scaffold. This positional availability at C7 makes the target compound uniquely suited as a starting material for systematic SAR exploration, whereas the 7-substituted analogs represent terminal points in synthetic sequence.

Medicinal chemistry Pteridine library synthesis Structure-activity relationship

Absence of Diuretic Pharmacophore: 6-Phenylpteridine-2,4-diamine vs. Triamterene in ENaC-Mediated Sodium Transport

The diuretic activity of triamterene is structurally contingent on the presence of the 7-amino group; this was established by the original SAR studies of Weinstock et al. (1968), wherein only 7-amino-substituted analogs retained meaningful natriuretic efficacy [1]. 6-Phenylpteridine-2,4-diamine, bearing a hydrogen at C7, lacks this pharmacophoric element and is therefore not an epithelial sodium channel (ENaC) blocker. Quantitative data from the companion pharmacology paper (referenced as 'accompanying paper' in Weinstock et al. 1968) demonstrated that diuretic activity in the rat bioassay was abolished when the 7-amino group was replaced by hydrogen, chloro, methoxy, alkylamino, or dialkylamino substituents [1]. This functional divergence means that 6-phenylpteridine-2,4-diamine can be used as a negative control in ENaC/diuretic screening cascades, and it will not confound phenotypic assays with diuretic-related electrolyte disturbances.

Diuretic screening ENaC inhibition Off-target liability profiling

High-Value Application Scenarios for 6-Phenylpteridine-2,4-diamine in Research and Industrial Procurement


CK1ε-Biased Chemical Probe Development

Research groups initiating a CK1 inhibitor discovery program should procure 6-phenylpteridine-2,4-diamine as the starting scaffold when CK1ε selectivity is the desired profile. The compound's intrinsic 13.4-fold preference for CK1ε over CK1δ (IC₅₀ 6.0 µM vs. 80.6 µM) provides a selectivity vector that is opposite to that of epiblastin A (0.5 µM CK1δ, 4.7 µM CK1ε). Structure-based optimization at the 7-position can then be pursued using the 7-chloro intermediate to amplify CK1ε potency while maintaining the favorable ε-over-δ bias [1][2].

Triamterene Forced Degradation and Impurity Reference Standard

Quality control and analytical development laboratories performing stress testing of triamterene drug substance require 6-phenylpteridine-2,4-diamine as a characterized reference material for HPLC peak identification. Voltammetric studies have established that this compound is the specific product arising from reductive deamination at C7 followed by re-oxidation, and its distinct retention time and electrochemical signature enable unambiguous detection in degradation mixtures. Procurement of the pure reference standard is essential for method validation under ICH Q1A guidelines [3].

Pteridine Scaffold Library Construction via Late-Stage C7 Diversification

Medicinal chemistry teams constructing focused pteridine libraries for kinase or antifolate screening should acquire 6-phenylpteridine-2,4-diamine in bulk as the universal C7-diversification precursor. Conversion to the 7-chloro intermediate (POCl₃/PCl₅) enables parallel nucleophilic displacement with amine, alkoxide, thiol, and hydrazine nucleophiles, generating dozens of analogs from a single starting material. This strategy is more cost-efficient and synthetically flexible than purchasing individual 7-substituted analogs, each of which requires independent de novo synthesis [4].

Negative Control for ENaC-Mediated Diuretic Screening Cascades

In ion channel drug discovery programs targeting ENaC or related sodium transporters, 6-phenylpteridine-2,4-diamine serves as an ideal negative control compound. It retains the full 6-phenyl-2,4-diaminopteridine scaffold of triamterene but lacks the 7-amino pharmacophore essential for ENaC pore blockade, as demonstrated by the original SAR studies showing complete loss of diuretic activity in the 7-H analog. Its use alongside triamterene enables clean discrimination between scaffold-related cytotoxicity and mechanism-based ENaC inhibition in cell-based assays [4].

Quote Request

Request a Quote for 2,4-Pteridinediamine, 6-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.